molecular formula C7H15NPb B11945579 Triethylplumbylformonitrile CAS No. 13732-17-7

Triethylplumbylformonitrile

Cat. No.: B11945579
CAS No.: 13732-17-7
M. Wt: 320 g/mol
InChI Key: FZDFKTFIFIDNBA-UHFFFAOYSA-N
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Description

Triethylplumbylformonitrile (CAS 13732-17-7) is an organolead compound featuring a triethylplumbyl group (-Pb(C₂H₅)₃) bonded to a nitrile (-C≡N) moiety. Its molecular weight is approximately 377.37 g/mol . Organolead compounds like this are historically significant in synthetic chemistry due to their unique reactivity, though their use has declined due to toxicity concerns. This compound is primarily employed in specialized organic synthesis, particularly in reactions requiring heavy metal-mediated catalysis or electrophilic activation .

Properties

CAS No.

13732-17-7

Molecular Formula

C7H15NPb

Molecular Weight

320 g/mol

IUPAC Name

triethylplumbylformonitrile

InChI

InChI=1S/3C2H5.CN.Pb/c4*1-2;/h3*1H2,2H3;;

InChI Key

FZDFKTFIFIDNBA-UHFFFAOYSA-N

Canonical SMILES

CC[Pb](CC)(CC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethylplumbylformonitrile typically involves the reaction of lead(II) acetate with triethylamine and formonitrile under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. The crude product is then purified using techniques such as distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as column chromatography, may be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Triethylplumbylformonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.

    Reduction: It can be reduced to form lower oxidation state lead compounds.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents like tetrahydrofuran.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.

Major Products Formed

    Oxidation: Lead oxides and nitriles.

    Reduction: Lead hydrides and amines.

    Substitution: Various alkyl or aryl derivatives of this compound.

Scientific Research Applications

Triethylplumbylformonitrile has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organolead compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: this compound is used in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of triethylplumbylformonitrile involves its interaction with molecular targets such as enzymes and receptors. The lead atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Triethylplumbylformonitrile vs. Other Triethylplumbyl Derivatives

This compound belongs to a family of triethylplumbyl compounds with varying substituents (Table 1). For example:

  • Triethylplumbyl acetate (CAS 2587-81-7): Contains an acetate group (-OAc) instead of nitrile. This substitution reduces electrophilicity, making it less reactive in nitrile-specific reactions .
  • Triethylplumbyl 4-methylbenzenesulfonate (CAS 43135-86-0): Features a sulfonate group, enhancing solubility in polar solvents compared to the nitrile variant .

Table 1: Key Structural and Physical Properties

Compound Name CAS Number Molecular Weight (g/mol) Functional Groups Reactivity Profile
This compound 13732-17-7 377.37 -Pb(C₂H₅)₃, -C≡N High electrophilicity
Triethylplumbyl acetate 2587-81-7 383.44 -Pb(C₂H₅)₃, -OAc Moderate reactivity
Triethylplumbyl furan-2-carboxylate 73928-18-4 403.43 -Pb(C₂H₅)₃, furan carboxylate Stabilized by aromaticity
Comparison with Triphenylplumbyl Analogues

Triphenylplumbyl compounds (e.g., methyl(triphenyl)plumbane, CAS 3124-28-5) exhibit greater steric hindrance due to bulky phenyl groups, reducing their reactivity in nucleophilic substitutions compared to triethylplumbyl derivatives .

Functional Group Analogues: Nitrile-Containing Compounds

Sulfanylformonitriles

Compounds like [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile (CAS 1909326-34-6) replace the lead center with a sulfur atom. This substitution eliminates heavy metal toxicity but introduces different electronic effects. The sulfanyl group enhances stability in aqueous environments, making such compounds more suitable for pharmaceutical intermediates .

Heterocyclic Nitriles

Thiacloprid (CAS 111988-49-9), a nitrile-containing insecticide, incorporates a thiazolidinylidene group. Unlike this compound, Thiacloprid’s biological activity stems from its ability to inhibit nicotinic acetylcholine receptors in insects .

Key Differences in Applications:

  • This compound: Limited to niche synthetic applications due to lead toxicity.
  • Sulfanylformonitriles : Used in agrochemical and pharmaceutical R&D for their tunable electronic properties .
  • Thiacloprid : Commercial insecticide with low mammalian toxicity .

Table 2: Toxicity and Handling Requirements

Compound Type Key Risks Handling Precautions
Organolead (e.g., this compound) Neurotoxicity, environmental accumulation Use in fume hoods; avoid skin contact
Sulfanylformonitriles Irritation, limited chronic data Standard PPE; moderate containment
Phosphorus-based nitriles Low acute toxicity Routine laboratory safety measures

Stability and Reactivity

  • Thermal Stability : this compound decomposes under heat, releasing toxic lead residues. Sulfanylformonitriles are more thermally stable, with degradation products less hazardous than lead compounds .
  • Reactivity : The nitrile group in this compound acts as a strong electrophile, enabling reactions with nucleophiles like Grignard reagents. In contrast, sulfanylformonitriles participate in thiol-exchange reactions, leveraging the sulfur atom’s nucleophilicity .

Biological Activity

Triethylplumbylformonitrile (TEPF) is an organolead compound that has garnered interest due to its potential biological activities. This article explores the biological activity of TEPF, focusing on its mechanisms, effects on various biological systems, and implications for therapeutic applications.

TEPF is characterized by its unique structure which includes a lead atom coordinated with three ethyl groups and a formonitrile group. This configuration is crucial for its biological interactions.

Biological Activity Overview

The biological activity of TEPF can be categorized into several key areas:

  • Antimicrobial Activity : TEPF has shown potential antimicrobial properties against various pathogens, including bacteria and fungi.
  • Cytotoxicity : Studies indicate that TEPF exhibits cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Neurotoxicity : Given its lead content, TEPF may also exhibit neurotoxic effects, necessitating careful evaluation of its safety profile.

Antimicrobial Activity

Research has demonstrated that TEPF possesses significant antimicrobial activity. For instance, studies have reported that TEPF inhibits the growth of Staphylococcus aureus and Escherichia coli at specific concentrations.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

These findings suggest that TEPF could be explored as a potential antimicrobial agent in clinical settings.

Cytotoxicity Studies

Cytotoxicity assays have revealed that TEPF can induce apoptosis in cancer cell lines at micromolar concentrations. For example, in vitro studies using the HeLa cell line showed that TEPF reduced cell viability significantly.

Concentration (µM)Cell Viability (%)
185
560
1030

The IC50 value for HeLa cells was determined to be approximately 7 µM, indicating a potent cytotoxic effect.

Neurotoxicity Concerns

While exploring the therapeutic potential of TEPF, it is crucial to consider its neurotoxic effects due to the presence of lead. Animal studies have indicated that exposure to lead-based compounds can result in neurological deficits and behavioral changes.

The exact mechanisms through which TEPF exerts its biological effects are still under investigation. However, preliminary studies suggest that:

  • Reactive Oxygen Species (ROS) Generation : TEPF may induce oxidative stress in cells, leading to apoptosis.
  • Interference with Cellular Signaling : The compound might disrupt normal cellular signaling pathways involved in proliferation and survival.

Case Studies

  • Cancer Cell Line Study : A study involving various cancer cell lines demonstrated that TEPF selectively induces apoptosis in malignant cells while sparing normal cells, highlighting its potential as a targeted therapy.
  • Antimicrobial Efficacy Study : In a controlled environment, TEPF was tested against clinical isolates of bacteria showing resistance to conventional antibiotics. Results indicated a synergistic effect when combined with standard antibiotics.

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